

# Introduction: The Imperative of Structural Integrity in Drug Discovery

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## Compound of Interest

Compound Name:	Methyl 3-(4-piperidin-yloxy)benzoate hydrochloride
CAS No.:	936128-98-2
Cat. No.:	B1451216

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In the landscape of modern drug development, small molecule building blocks are the fundamental units from which therapeutic candidates are constructed. Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride is one such scaffold, incorporating a piperidine ring—a privileged structure in medicinal chemistry known for improving pharmacokinetic properties—linked via an ether bridge to a methyl benzoate moiety.<sup>[1]</sup> The precise arrangement of every atom in this molecule is not merely an academic detail; it is the absolute determinant of its physicochemical properties, its reactivity, and its potential for biological interaction.

Therefore, the unambiguous confirmation of its structure is a foundational requirement for its use in any research or development context. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and compromised patient safety. This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of Methyl 3-(piperidin-4-yloxy)benzoate HCl, moving beyond a simple checklist of techniques to explain the scientific rationale behind each analytical choice. We will follow a logical workflow that begins with establishing the molecular formula and purity, proceeds through the detailed mapping of the molecular framework using advanced spectroscopic techniques, and

culminates in an integrated analysis that confirms the structure with a high degree of scientific certainty.

## Chapter 1: Foundational Analysis - Purity and Molecular Formula

Before delving into complex structural details, two fundamental questions must be answered: "Is the sample pure?" and "What is its molecular formula?". Without this foundation, any subsequent spectroscopic analysis is built on uncertainty.

### Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The first step is to assess the purity of the sample, as impurities can introduce extraneous signals in spectroscopic analyses, leading to profound misinterpretation. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.<sup>[2][3]</sup>

The causality behind the choice of method is critical. For a moderately polar, ionizable compound like Methyl 3-(piperidin-4-yloxy)benzoate HCl, a reversed-phase HPLC (RP-HPLC) method is the logical choice.<sup>[4]</sup> The stationary phase, typically a C18-bonded silica, provides a hydrophobic surface for interaction, while a polar mobile phase elutes the components.

#### Experimental Protocol: RP-HPLC Purity Assessment

- Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.<sup>[5]</sup> Ensure the diluent is compatible with the mobile phase to prevent peak distortion.<sup>[5]</sup>
- Chromatographic Conditions:
  - Column: C18, 150 mm x 4.6 mm, 5 μm particle size.<sup>[4]</sup>
  - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent, improving the peak shape of the protonated piperidine amine.
  - Mobile Phase B: 0.1% TFA in Acetonitrile.

- Gradient: A linear gradient from 5% B to 95% B over 15 minutes is a robust starting point for separating the main component from potential impurities of varying polarity.[6]
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 30 °C.
- Detection: UV detector set at the  $\lambda_{\text{max}}$  of the benzoate chromophore (e.g., 254 nm).[4]
- Injection Volume: 10  $\mu\text{L}$ .
- System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is performing adequately. Key parameters include peak asymmetry (tailing factor) and retention time precision.
- Data Analysis: Integrate the chromatogram to determine the area percent of the main peak relative to all other peaks. A purity level of >98% is typically desired for a reference standard.

Parameter	Typical Condition	Rationale
Chromatography Mode	Reversed-Phase	Ideal for separating moderately polar organic molecules.[4]
Stationary Phase	C18 (Octadecylsilane)	Provides strong hydrophobic retention for the molecule.[2]
Mobile Phase	Water/Acetonitrile with TFA	Acetonitrile is a common organic modifier; TFA improves peak shape for amines.[6]
Detection	UV Spectroscopy	The aromatic benzoate ring provides a strong chromophore for sensitive detection.[4]

## Molecular Formula Determination by High-Resolution Mass Spectrometry (HRMS)

Once purity is established, HRMS is employed to determine the elemental composition. Unlike nominal mass spectrometry, HRMS measures mass with extremely high precision (typically to four or five decimal places), allowing for the calculation of a unique molecular formula.

Causality of Experimental Choice: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule.[7] Its polar nature and the presence of a basic nitrogen make it highly amenable to protonation in the ESI source, forming a stable  $[M+H]^+$  ion.

Experimental Protocol: HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~10  $\mu\text{g/mL}$ ) in an appropriate solvent like methanol or acetonitrile/water.
- Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.
- Ionization Mode: Positive Electrospray Ionization (+ESI).
- Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion.
- Data Analysis:
  - Identify the monoisotopic peak for the protonated molecule,  $[M+H]^+$ .
  - Use the instrument's software to calculate the possible elemental formulas that match the measured exact mass within a narrow tolerance (e.g.,  $\pm 5$  ppm).
  - For Methyl 3-(piperidin-4-yloxy)benzoate (the free base,  $\text{C}_{13}\text{H}_{17}\text{NO}_3$ ), the expected exact mass of the  $[M+H]^+$  ion ( $\text{C}_{13}\text{H}_{18}\text{NO}_3^+$ ) is 236.1281 Da. The HRMS measurement should confirm this value, ruling out other potential elemental compositions.

## Chapter 2: Mapping the Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[8][9] It provides information on the chemical environment, connectivity,

and spatial relationships of atoms. For a molecule of this complexity, a suite of 1D and 2D NMR experiments is required for unambiguous assignment.

The Self-Validating System: The power of this multi-experiment approach lies in its self-validating nature. Data from  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC must all converge to support a single, consistent structural hypothesis. Any contradiction indicates an error in interpretation or an incorrect proposed structure.

#### Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve ~10-15 mg of the HCl salt in ~0.6 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO- $d_6$ ) or Deuterated Methanol ( $\text{CD}_3\text{OD}$ ). DMSO- $d_6$  is often preferred for HCl salts as it allows for the observation of exchangeable N-H protons.
- Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- Experiments to be Performed:
  - $^1\text{H}$  NMR
  - $^{13}\text{C}$  NMR
  - DEPT-135 (Distortionless Enhancement by Polarization Transfer)
  - 2D COSY (Correlation Spectroscopy)
  - 2D HSQC (Heteronuclear Single Quantum Coherence)
  - 2D HMBC (Heteronuclear Multiple Bond Correlation)

## $^1\text{H}$ NMR: The Proton Inventory

The  $^1\text{H}$  NMR spectrum provides the first detailed look at the C-H framework.[\[10\]](#)[\[11\]](#)

- Chemical Shift ( $\delta$ ): Indicates the electronic environment of each proton.

- Integration: Reveals the relative number of protons responsible for each signal.
- Splitting (Multiplicity): Shows the number of neighboring protons, helping to establish connectivity.

Predicted  $^1\text{H}$  NMR Signals in DMSO- $d_6$ :

Assignment	Expected $\delta$ (ppm)	Multiplicity	Integration	Rationale
Aromatic (H-2, H-4, H-5, H-6)	7.0 - 7.8	Multiplets	4H	Protons on the benzene ring are deshielded by aromatic ring current.
Piperidine N-H <sub>2</sub> <sup>+</sup>	8.5 - 9.5	Broad singlet	2H	Protons on the positively charged nitrogen are highly deshielded and often broad due to exchange and quadrupolar coupling.
Piperidine CH-O (H-4')	~4.7	Multiplet	1H	The proton on the carbon attached to the electronegative ether oxygen is significantly deshielded. <a href="#">[12]</a>
Ester -OCH <sub>3</sub>	~3.85	Singlet	3H	Methyl group attached to an electron-withdrawing ester group.
Piperidine CH <sub>2</sub> -N (axial, H-2'/6')	~3.3	Multiplet	2H	Protons adjacent to the deshielding ammonium nitrogen.

Piperidine CH <sub>2</sub> -N (equatorial, H-2'/6')	~3.0	Multiplet	2H	Protons adjacent to the ammonium nitrogen.
Piperidine CH <sub>2</sub> -C (axial, H-3'/5')	~2.1	Multiplet	2H	Aliphatic protons on the piperidine ring.
Piperidine CH <sub>2</sub> -C (equatorial, H-3'/5')	~1.8	Multiplet	2H	Aliphatic protons on the piperidine ring.

## <sup>13</sup>C NMR and DEPT-135: The Carbon Backbone

The <sup>13</sup>C NMR spectrum identifies all unique carbon environments, while the DEPT-135 experiment distinguishes between CH/CH<sub>3</sub> (positive signals) and CH<sub>2</sub> (negative signals) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.

Predicted <sup>13</sup>C NMR Signals in DMSO-d<sub>6</sub>:

Assignment	Expected $\delta$ (ppm)	DEPT-135	Rationale
Ester C=O	~165	Absent	Carbonyl carbon, highly deshielded.
Aromatic C-O	~158	Absent	Aromatic carbon attached to the ether oxygen.
Aromatic C-CO	~132	Absent	Quaternary aromatic carbon attached to the ester.
Aromatic CHs	115 - 130	Positive	Standard range for aromatic CH carbons.
Piperidine C-O	~75	Positive	Aliphatic carbon attached to oxygen is shifted downfield. <a href="#">[12]</a>
Ester -OCH <sub>3</sub>	~52	Positive	Standard chemical shift for a methyl ester carbon.
Piperidine C-N	~42	Negative	Aliphatic carbons adjacent to nitrogen.
Piperidine C-C	~30	Negative	Aliphatic carbons beta to the nitrogen.

## 2D NMR: Definitive Connectivity Mapping

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.

- COSY: Shows correlations between protons that are coupled to each other (typically on adjacent carbons). This will confirm the connectivity within the piperidine ring (H-2' -> H-3' -> H-4' -> H-5' -> H-6').
- HSQC: Correlates each proton signal with the carbon signal to which it is directly attached. This definitively links the proton and carbon assignments made from the 1D spectra.

- HMBC: This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

- The -OCH<sub>3</sub> protons (~3.85 ppm) will show a correlation to the ester carbonyl carbon (~165 ppm), confirming the methyl ester group.
- The piperidine H-4' proton (~4.7 ppm) will show a correlation to the aromatic C-O carbon (~158 ppm), definitively proving the ether linkage between the two rings.
- Aromatic protons (e.g., H-2 and H-4) will show correlations to the ester carbonyl carbon, confirming the position of the ester on the aromatic ring.

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## Chapter 3: Corroborating Functional Groups with Infrared (IR) Spectroscopy

While NMR provides the detailed carbon-hydrogen framework, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and definitive confirmation of the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.<sup>[13]</sup>

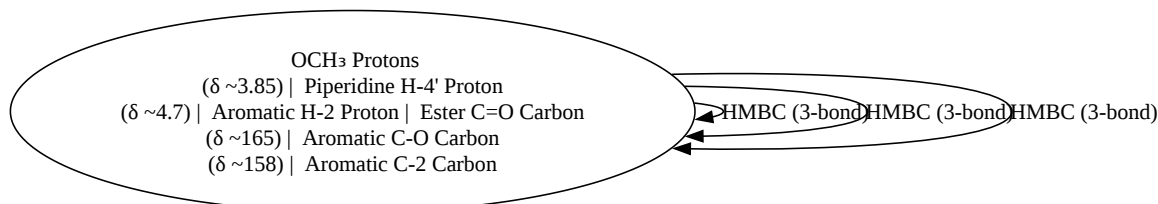
Experimental Protocol: FTIR Analysis

- Method: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>.

Key Expected IR Absorption Bands:

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Appearance	Rationale
N-H Stretch (Ammonium)	2400-3000	Strong, very broad	Characteristic of the N-H stretching in an R <sub>3</sub> N-H <sup>+</sup> salt.
Aromatic C-H Stretch	3000-3100	Medium, sharp	Stretching vibration of sp <sup>2</sup> C-H bonds.
Aliphatic C-H Stretch	2850-2960	Medium	Stretching vibration of sp <sup>3</sup> C-H bonds in the piperidine ring and methyl group.
Ester C=O Stretch	~1725	Strong, sharp	The carbonyl stretch is one of the most prominent peaks in the spectrum. <a href="#">[13]</a>
Aromatic C=C Bending	1450-1600	Medium-Strong	In-plane skeletal vibrations of the benzene ring.
Aromatic C-O-C Stretch	~1250	Strong	Asymmetric stretch of the aryl-alkyl ether linkage. <a href="#">[12]</a> <a href="#">[14]</a>
Aliphatic C-O-C Stretch	~1100	Strong	Symmetric stretch of the aryl-alkyl ether linkage. <a href="#">[12]</a> <a href="#">[14]</a>

The presence of these distinct bands, particularly the strong carbonyl peak around 1725 cm<sup>-1</sup> and the two C-O ether bands, provides powerful, independent corroboration of the functional groups identified by NMR.[\[13\]](#) The absence of a broad O-H stretch around 3300 cm<sup>-1</sup> would also rule out a carboxylic acid or alcohol, further validating the ester and ether assignments.[\[14\]](#)



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## Chapter 4: Integrated Analysis and Final Confirmation

The final step in structure elucidation is the synthesis of all collected data into a single, coherent argument. Each piece of evidence must support the proposed structure of Methyl 3-(piperidin-4-yloxy)benzoate HCl, and there should be no conflicting data.

Summary of Validating Evidence:

- HPLC: Confirms the sample is of high purity, ensuring that the spectroscopic data represents the target molecule.
- HRMS: Provides the exact mass corresponding to the elemental formula  $C_{13}H_{17}NO_3$  (for the free base), establishing the atomic building blocks.
- FTIR: Confirms the presence of the required functional groups: an ammonium salt (N-H), an ester (C=O), an aromatic ring (C=C), and an ether (C-O-C).
- $^1H$  NMR: Accounts for all 18 protons in the molecule, with chemical shifts, integrations, and splitting patterns consistent with their assigned positions.
- $^{13}C$  NMR / DEPT: Accounts for all 13 carbons, with chemical shifts and types ( $CH_3$ ,  $CH_2$ ,  $CH$ ,  $C$ ) matching the proposed structure.
- 2D NMR (COSY, HSQC, HMBC): Provides the definitive map of atomic connectivity, linking the methyl group to the ester, the ester to the aromatic ring, the aromatic ring to the ether

oxygen, and the ether oxygen to the piperidine ring.

The convergence of these independent analytical techniques provides an exceptionally high level of confidence in the final structural assignment.

## Chapter 5: Authoritative Grounding in Method Validation

In a regulated drug development environment, simply performing the experiments is not enough. The analytical procedures themselves must be validated to demonstrate they are fit for their intended purpose.<sup>[15]</sup> The International Council for Harmonisation (ICH) guideline Q2(R2) provides the authoritative framework for this process.<sup>[16][17]</sup>

While a full validation is beyond the scope of initial structure elucidation, the principles are paramount. Key validation characteristics that would be formally assessed for a method used in a quality control setting include:<sup>[18]</sup>

- **Specificity:** The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.<sup>[18]</sup>
- **Linearity:** Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.
- **Accuracy:** The closeness of the test results to the true value.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.<sup>[6]</sup>

Adherence to these principles, as outlined by regulatory bodies like the ICH, ensures that the data generated is not only scientifically sound but also trustworthy and reliable for decision-making in drug development.<sup>[19]</sup>

## References

- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
- Steps for HPLC Method Development. (n.d.). Pharmaguideline.
- NMR Spectroscopy. (n.d.). Michigan State University Chemistry.
- Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs.
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
- HPLC analytical Method development: an overview. (2025, May 27). PharmaCores.
- <sup>1</sup>HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).
- Structural elucidation by NMR(<sup>1</sup>HNMR). (n.d.). Slideshare.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.
- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Pharmalex.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). Journal of The American Society for Mass Spectrometry, 29(4), 694–703. Retrieved from [[Link](#)]
- IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube.
- Methyl 3-(piperidin-4-yl)benzoate hydrochloride. (n.d.). PubChem. Retrieved from [[Link](#)]

- CAS 726185-54-2 Methyl 3-(piperidin-4-yl)benzoate hydrochloride. (n.d.). Alfa Chemistry.
- Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride. (n.d.). Chemspace.
- Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters. (n.d.). ACS Publications. Retrieved from [[Link](#)]
- PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 9). YouTube.
- Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2025, October 18). ResearchGate.
- IR spectrum: Ethers. (n.d.). Química Organica.org.
- FTIR spectra of poly(ether-ester)s. (n.d.). ResearchGate.
- Spectroscopy of Ethers. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation.
- Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters. (1962). Analytical Chemistry, 34(1), 31-36. Retrieved from [[Link](#)]
- Benzoic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [[Link](#)]
- **Methyl 3-(4-piperidinyloxy)benzoate hydrochloride.** (n.d.). ChemicalBook.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(12), 1614-1620. Retrieved from [[Link](#)]
- Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. (n.d.). MedChemExpress.
- Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride (Cas 936128-98-2). (n.d.). Parchem.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2). Retrieved from [[Link](#)]
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023, November 14). ChemRxiv.

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## Sources

- [1. ijnrd.org](http://ijnrd.org) [ijnrd.org]
- [2. HPLC analytical Method development: an overview](http://pharmacores.com) [pharmacores.com]
- [3. walshmedicalmedia.com](http://walshmedicalmedia.com) [walshmedicalmedia.com]
- [4. Steps for HPLC Method Development | Pharmaguideline](http://pharmaguideline.com) [pharmaguideline.com]
- [5. asianjpr.com](http://asianjpr.com) [asianjpr.com]
- [6. pharmtech.com](http://pharmtech.com) [pharmtech.com]
- [7. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in \(+\)-ESI High Resolution Mass Spectrometry - PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [8. chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- [9. azolifesciences.com](http://azolifesciences.com) [azolifesciences.com]
- [10. jchps.com](http://jchps.com) [jchps.com]
- [11. Structural elucidation by NMR\(1HNMR\) | PPTX](http://slideshare.net) [slideshare.net]
- [12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1](http://ncstate.pressbooks.pub) [ncstate.pressbooks.pub]
- [13. rockymountainlabs.com](http://rockymountainlabs.com) [rockymountainlabs.com]
- [14. youtube.com](http://youtube.com) [youtube.com]
- [15. database.ich.org](http://database.ich.org) [database.ich.org]
- [16. ICH Q2\(R2\) Validation of analytical procedures - Scientific guideline | European Medicines Agency \(EMA\)](http://ema.europa.eu) [ema.europa.eu]
- [17. qbdgroup.com](http://qbdgroup.com) [qbdgroup.com]
- [18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma](http://amsbiopharma.com) [amsbiopharma.com]

- [19. ICH Guidance Q14 / Q2\(R2\) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy \[gmp-compliance.org\]](#)
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